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Introduction
22-Methyltricosanoyl-CoA synthetase is a critical enzyme in the metabolism of very long-

chain fatty acids (VLCFAs). While specific studies on the 22-methyltricosanoyl-CoA
synthetase are limited, its function is encompassed by the broader class of very long-chain

acyl-CoA synthetases (VLCS). A key and well-studied member of this family is the Fatty Acid

Transport Protein 2 (FATP2), also known as Solute Carrier Family 27 Member 2 (SLC27A2).

FATP2/SLC27A2 is responsible for the activation of VLCFAs, including those with 22 or more

carbons, by converting them into their active acyl-CoA esters. This activation is a crucial step

for their subsequent involvement in various metabolic pathways. Understanding the precise

cellular localization of this enzymatic activity is paramount for elucidating its physiological roles

and for the development of targeted therapeutics for metabolic disorders. This guide provides

an in-depth overview of the cellular localization of FATP2/SLC27A2, supported by quantitative

data, detailed experimental protocols, and pathway visualizations.

Cellular Localization of FATP2/SLC27A2
FATP2/SLC27A2 exhibits a complex and dynamic subcellular distribution, primarily localizing to

the endoplasmic reticulum (ER), peroxisomes, and the plasma membrane. This distribution is
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further nuanced by the existence of different splice variants with distinct localizations and

functions.

Two main human splice isoforms of FATP2 have been identified:

FATP2a: This is the full-length isoform which possesses very long-chain acyl-CoA synthetase

activity. It is predominantly found in the endoplasmic reticulum and peroxisomes.[1]

FATP2b: This isoform lacks the acyl-CoA synthetase activity but is still capable of

transporting fatty acids. It is primarily located at the plasma membrane and the endoplasmic

reticulum.[1]

This differential localization suggests that FATP2 plays a multifaceted role in fatty acid

metabolism, mediating both the uptake of VLCFAs from the extracellular environment at the

plasma membrane and their subsequent activation and channeling into specific metabolic

pathways within the ER and peroxisomes.

Quantitative Distribution of FATP2/SLC27A2
Quantitative analysis of FATP2 distribution in mouse liver has revealed that the majority of the

protein resides outside of peroxisomes. The following table summarizes key quantitative

findings from studies on FATP2 subcellular localization.
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Key Findings Reference

Outside

Peroxisomes
>90%

Imaging analysis

of colocalization

with peroxisomal

markers and

Western blot of

immunopurified

peroxisomes.

The vast majority

of FATP2 is not

localized to

peroxisomes in

hepatocytes.

[2]

Peroxisomes <10%

Imaging analysis

and Western blot

of

immunopurified

peroxisomes.

A minor fraction

of FATP2 is

localized to

peroxisomes,

where it

contributes

significantly to

VLCFA

activation.

[2]

Plasma

Membrane

Significant

fraction

Immunofluoresce

nce and

immunoelectron

microscopy.

A notable portion

of non-

peroxisomal

FATP2 is found

at the plasma

membrane,

particularly in the

space of Disse

and bile

canaliculi in

hepatocytes.

[2]

Peroxisomal

VLACS Activity

~50% reduction

upon FATP2

knockdown

Measurement of

LACS and

VLACS activity in

immunopurified

peroxisomes.

FATP2 is

responsible for

approximately

half of the very

long-chain acyl-

[2][3]
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CoA synthetase

activity within

peroxisomes.

Experimental Protocols
Subcellular Fractionation for FATP2/SLC27A2
Localization
This protocol describes the separation of cellular components to determine the relative

abundance of FATP2 in different organelles by Western blotting.

Materials:

Cell culture or tissue sample

Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA,

protease inhibitor cocktail)

Dounce homogenizer

Centrifuge and ultracentrifuge

Bradford assay reagents

SDS-PAGE gels and buffers

PVDF membrane

Primary antibody against FATP2/SLC27A2

Secondary antibody (HRP-conjugated)

Chemiluminescent substrate

Organelle-specific marker antibodies (e.g., Calnexin for ER, PMP70 for peroxisomes,

Na+/K+-ATPase for plasma membrane)
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Procedure:

Cell/Tissue Homogenization:

Harvest cells or finely mince tissue and wash with ice-cold PBS.

Resuspend in ice-cold homogenization buffer.

Homogenize using a Dounce homogenizer on ice until >90% cell lysis is achieved (check

under a microscope).

Differential Centrifugation:

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and

unbroken cells (P1).

Transfer the supernatant (S1) to a new tube and centrifuge at 10,000 x g for 20 minutes at

4°C to pellet mitochondria (P2).

Transfer the supernatant (S2) to an ultracentrifuge tube.

Centrifuge S2 at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction (P3,

containing ER and plasma membrane fragments) and obtain the cytosolic fraction (S3).

Peroxisome Enrichment (Optional Gradient Centrifugation):

For finer resolution, the S1 supernatant can be layered onto a density gradient (e.g.,

sucrose or OptiPrep) and ultracentrifuged to separate organelles based on density.

Protein Quantification:

Resuspend all pellets in a suitable lysis buffer.

Determine the protein concentration of each fraction (P1, P2, P3, S3) using the Bradford

assay.

Western Blot Analysis:
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Load equal amounts of protein from each fraction onto an SDS-PAGE gel.

Perform electrophoresis and transfer proteins to a PVDF membrane.

Block the membrane and probe with a primary antibody against FATP2/SLC27A2.

Incubate with an HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate.

Strip and re-probe the membrane with antibodies for organelle-specific markers to assess

the purity of the fractions.

Immunofluorescence Microscopy for FATP2/SLC27A2
Visualization
This protocol allows for the direct visualization of FATP2/SLC27A2's subcellular localization

within intact cells.

Materials:

Cells grown on coverslips

Phosphate-buffered saline (PBS)

4% Paraformaldehyde (PFA) in PBS

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 5% BSA in PBS)

Primary antibody against FATP2/SLC27A2

Fluorescently-labeled secondary antibody

Organelle-specific fluorescent probes or antibodies (e.g., anti-Calnexin for ER, anti-PMP70

for peroxisomes)
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DAPI for nuclear staining

Mounting medium

Procedure:

Cell Fixation:

Wash cells on coverslips twice with PBS.

Fix cells with 4% PFA for 15 minutes at room temperature.

Wash three times with PBS.

Permeabilization:

Incubate cells with permeabilization buffer for 10 minutes at room temperature.

Wash three times with PBS.

Blocking:

Incubate cells with blocking buffer for 1 hour at room temperature to reduce non-specific

antibody binding.

Primary Antibody Incubation:

Dilute the primary antibody against FATP2/SLC27A2 in blocking buffer.

Incubate the coverslips with the primary antibody solution for 1-2 hours at room

temperature or overnight at 4°C in a humidified chamber.

Secondary Antibody Incubation:

Wash the coverslips three times with PBS.

Dilute the fluorescently-labeled secondary antibody in blocking buffer.
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Incubate the coverslips with the secondary antibody solution for 1 hour at room

temperature, protected from light.

Counterstaining and Mounting:

Wash the coverslips three times with PBS.

(Optional) Incubate with DAPI for 5 minutes to stain the nucleus.

Wash twice with PBS.

Mount the coverslips onto microscope slides using a mounting medium.

Microscopy:

Visualize the slides using a confocal or fluorescence microscope.

For colocalization studies, simultaneously or sequentially image the fluorescence from the

FATP2 antibody and the organelle-specific markers.

Mandatory Visualizations
Experimental Workflow for Determining Cellular
Localization
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Caption: Workflow for determining the subcellular localization of FATP2/SLC27A2.
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Caption: Activation and metabolic fate of very long-chain fatty acids (VLCFAs) by FATP2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Unraveling the Subcellular Landscape of 22-
Methyltricosanoyl-CoA Synthetase: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15547569#cellular-localization-of-22-
methyltricosanoyl-coa-synthetase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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